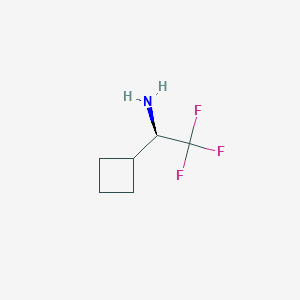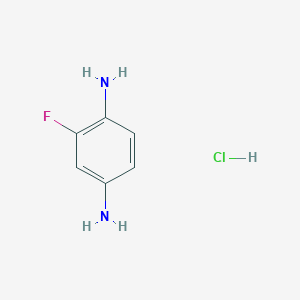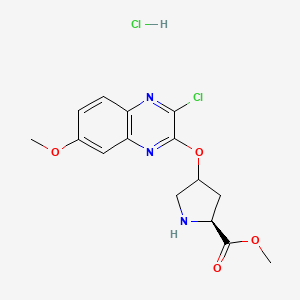
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a trifluorophenyl group attached to an ethane-1,2-diamine backbone, and it is commonly used in its dihydrochloride salt form. The trifluorophenyl group imparts unique chemical properties to the compound, making it a valuable tool in both synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and ®-1-phenylethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 2,3,4-trifluorobenzaldehyde with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the desired (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain amine derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, sodium ethoxide, methanol, ethanol.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Amine derivatives.
Substitution: Substituted trifluorophenyl derivatives.
Applications De Recherche Scientifique
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and intermediate in organic synthesis.
α-(Trifluoromethyl)styrene: A versatile synthetic intermediate used in the preparation of fluorinated compounds.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with potent activities against FGFR1, 2, and 3, used in cancer therapy.
Uniqueness
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific structural features, including the trifluorophenyl group and the chiral center at the ethane-1,2-diamine backbone. These features confer distinct chemical and biological properties, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C8H11Cl2F3N2 |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
(1R)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;;/h1-2,6H,3,12-13H2;2*1H/t6-;;/m0../s1 |
Clé InChI |
ZJXQCXDLDULJHB-ILKKLZGPSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1[C@H](CN)N)F)F)F.Cl.Cl |
SMILES canonique |
C1=CC(=C(C(=C1C(CN)N)F)F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)

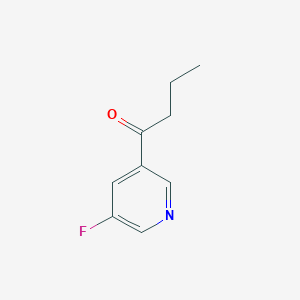
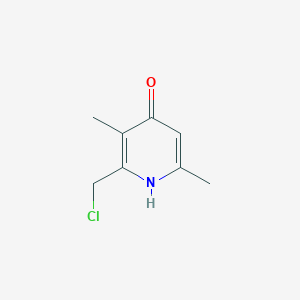
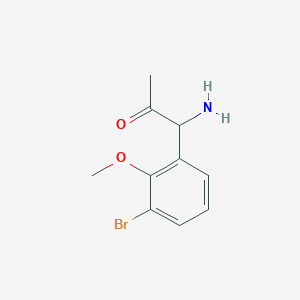

![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)


